
1H-Benzimidazole, 6-nitro-1-(1-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of a nitro group and a pyrrolidinylmethyl group in this compound makes it particularly interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole typically involves the reaction of 6-nitrobenzimidazole with pyrrolidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole.
化学反応の分析
Types of Reactions
6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-1-(1-pyrrolidinylmethyl)-1H-benzimidazole, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
科学的研究の応用
6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The pyrrolidinylmethyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact molecular pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
6-Nitrobenzimidazole: Lacks the pyrrolidinylmethyl group but shares the nitro group and benzimidazole core.
1-(1-Pyrrolidinylmethyl)-1H-benzimidazole: Lacks the nitro group but contains the pyrrolidinylmethyl group and benzimidazole core.
6-Amino-1-(1-pyrrolidinylmethyl)-1H-benzimidazole: A reduction product of 6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole.
Uniqueness
6-Nitro-1-(1-pyrrolidinylmethyl)-1H-benzimidazole is unique due to the presence of both the nitro group and the pyrrolidinylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields of research.
特性
CAS番号 |
103248-20-0 |
|---|---|
分子式 |
C12H14N4O2 |
分子量 |
246.27 g/mol |
IUPAC名 |
6-nitro-1-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C12H14N4O2/c17-16(18)10-3-4-11-12(7-10)15(8-13-11)9-14-5-1-2-6-14/h3-4,7-8H,1-2,5-6,9H2 |
InChIキー |
DBXYSMRCVSVYRP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CN2C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


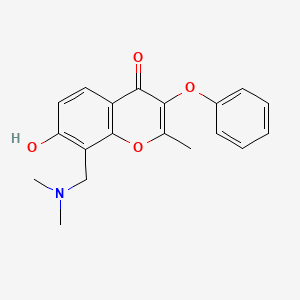
![Benzamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B15081483.png)
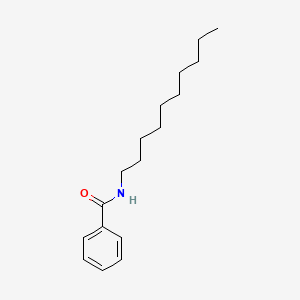
![4-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15081491.png)
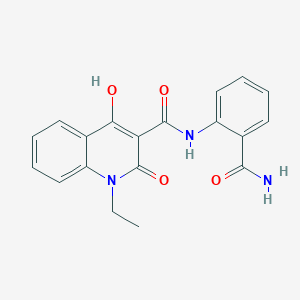
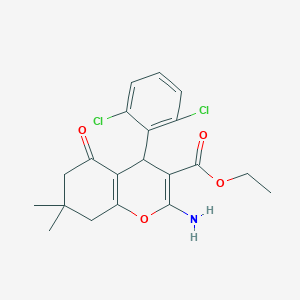
![Methyl 2-{[(4-tert-butylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15081499.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15081501.png)
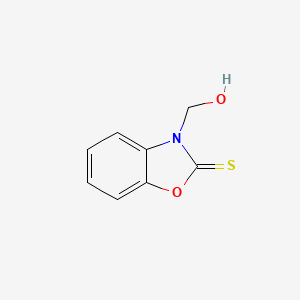
![N-[4-({[7-{[4-(acetylamino)anilino]sulfonyl}-9-(phenylhydrazono)-9H-fluoren-2-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B15081503.png)
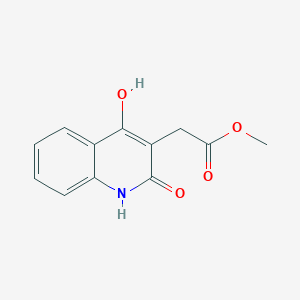
![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B15081530.png)
![4-{[(E)-(2-chlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B15081534.png)
![Ethyl 4-phenyl-2-{[2,2,2-trichloro-1-(2-furoylamino)ethyl]amino}-3-thiophenecarboxylate](/img/structure/B15081540.png)
